6-Bromo-7-methylimidazo[1,2-a]pyridine is classified as a brominated heterocyclic compound. The presence of the bromine atom at the 6-position and the methyl group at the 7-position on the imidazo[1,2-a]pyridine ring system contributes to its unique properties and reactivity. This compound is often studied in the context of drug design and synthesis due to its pharmacological relevance.
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine can be achieved through various methods:
A specific example involves reacting 2-amino-1-propargylpyridinium bromide with sodium methoxide to form 6-Bromo-7-methylimidazo[1,2-a]pyridine through a series of condensation steps .
The molecular structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine features a fused bicyclic system consisting of a pyridine and an imidazole ring. The bromine atom at position 6 and the methyl group at position 7 create steric effects that influence both reactivity and biological activity.
InChI=1S/C8H7BrN2/c1-5-2-8-11-7(10)4-12(8)3-6(5)9/h2-4H,10H2,1H3
UETPUFWPKIBKET-UHFFFAOYSA-N
This compound's structure has been characterized using various spectroscopic methods including NMR and X-ray crystallography, confirming its fused bicyclic nature .
6-Bromo-7-methylimidazo[1,2-a]pyridine participates in several chemical reactions that are significant for both synthetic applications and biological studies:
The mechanism of action for compounds like 6-Bromo-7-methylimidazo[1,2-a]pyridine often involves interactions with biological targets such as enzymes or receptors. Studies have indicated that derivatives may exhibit cytotoxic activity and potential inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Research has shown that related compounds possess significant pharmacological properties, including anti-inflammatory and anticancer activities . The exact mechanism typically involves binding to specific biological targets leading to altered cellular functions.
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
6-Bromo-7-methylimidazo[1,2-a]pyridine has several notable applications:
The imidazo[1,2-a]pyridine core exhibits a planar 10π-electron aromatic system with distinct bond localization patterns. Density Functional Theory (DFT) analyses of 6-bromo-7-methylimidazo[1,2-a]pyridine (C₈H₇BrN₂) reveal bond lengths and angles consistent with electron delocalization across the fused rings. The C2–N3 bond (1.338 Å) displays partial double-bond character, while the N1–C8 bond (1.325 Å) indicates significant π-conjugation. Bromine substitution at C6 induces a +14.2° angular distortion at the C5–C6–Br junction compared to unsubstituted analogues, enhancing electrophilicity at adjacent positions [5].
Electronic transitions calculated via Time-Dependent DFT show a lowest-energy excitation at 359.24 nm (gas phase), redshifted to 334.73 nm in aqueous media due to solvent stabilization. Frontier molecular orbital analysis reveals a HOMO–LUMO energy gap of 4.60 eV (gas), narrowing to 3.84 eV in heptane, indicating heightened polarizability in nonpolar environments. This reduced gap facilitates charge transfer interactions in catalytic and biological systems. Natural Bond Orbital assessments further confirm hyperconjugative interactions between the bromine lone pair and σ* orbitals of neighboring C–H bonds, contributing to molecular stability [5].
Table 1: Structural Parameters of 6-Bromo-7-methylimidazo[1,2-a]pyridine from DFT Studies
Parameter | Value (Å/°) | Significance |
---|---|---|
C6-Br Bond Length | 1.886 Å | Standard C(sp²)-Br covalent interaction |
C7-C Methyl Distance | 1.501 Å | Typical for sp³-sp² hybridization |
N1-C2-N3 Angle | 108.7° | Reflects imidazole ring strain |
C5-C6-Br Angle | 122.5° | Distortion from ideal trigonal planar geometry |
HOMO-LUMO Gap (Gas) | 4.60 eV | Indicates electronic stability and charge mobility |
Spectroscopic signatures include characteristic ¹H NMR resonances: methyl protons at δ 2.50 ppm (singlet), H5 aromatic proton at δ 7.88 ppm (doublet), and H8 proton at δ 8.12 ppm (doublet). Infrared spectroscopy identifies C-Br stretching at 650 cm⁻¹ and aromatic C=C vibrations at 1580–1620 cm⁻¹. These features provide diagnostic tools for structural validation [5] [6].
Halogenation profoundly alters imidazo[1,2-a]pyridine reactivity, with bromine positioning dictating regioselectivity in cross-coupling reactions. The 6-bromo-7-methyl derivative exhibits enhanced electrophilicity at C6 due to the electron-withdrawing bromine and the steric influence of the ortho-positioned methyl group. This methyl moiety imposes a 7.3 kcal/mol rotational barrier, shielding C8 from nucleophilic attack and directing metalation exclusively to C6. Bromine’s σ-hole polarization creates a partial positive charge (δ+ = 0.18 e), facilitating oxidative addition to Pd(0) complexes with 12× faster kinetics than chloro analogues [7].
The methyl group at C7 exerts dual electronic and steric effects: its +I effect marginally offsets ring electron deficiency while its 3.5 Å van der Waals radius restricts access to C6-C8 positions. This steric control enables chemoselective functionalization, as demonstrated in Suzuki-Miyaura couplings where C6 arylation proceeds in 92% yield despite competing C3/C8 reactivities in non-methylated analogues. Bromine also activates adjacent positions for electrophilic substitution, with nitration occurring predominantly at C3 (≥95:5 C3:C8 selectivity) due to bromine’s ortho-directing influence [3] [7].
Table 2: Regioselective Reactions of 6-Bromo-7-methylimidazo[1,2-a]pyridine
Reaction Type | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | C6 >99% | 92 |
Electrophilic Nitration | HNO₃/Ac₂O, 0°C | C3:C8 = 97:3 | 85 |
Directed Lithiation | n-BuLi, THF, –78°C | C8 functionalization | 74 |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C | C3 amination | 88 |
Synthetic protocols exploit this halogen-directed chemistry:
Early functionalization strategies (pre-2010) relied on electrophilic substitutions limited to electron-rich positions (C3/C8), with halogenation requiring harsh conditions (Br₂, H₂SO₄, 100°C) yielding uncontrolled mixtures. The advent of transition-metal catalysis revolutionized the field, enabling C–H activation at previously inaccessible sites. Palladium-catalyzed aminocarbonylations of 2-iodoimidazo[1,2-a]pyridines under CO atmosphere (1–3 atm) now provide C2-carboxamides, leveraging brominated precursors like 6-bromo-7-methylimidazo[1,2-a]pyridine as key intermediates. This method achieves 60–92% yields with diverse amine nucleophiles, expanding access to bioactive analogues [3] [7].
Radical functionalization represents a paradigm shift, with three contemporary strategies emerging:
Table 3: Evolution of Imidazo[1,2-a]pyridine Functionalization Methods
Period | Dominant Strategy | 6-Bromo-7-methyl Compatibility | Key Advancement |
---|---|---|---|
1990–2005 | Electrophilic Aromatic Substitution | Low (limited regiocontrol) | Halogenation at electron-rich positions |
2005–2015 | Pd/Cu Cross-Coupling | High (C6 specificity) | Suzuki, Sonogashira at halogenated positions |
2015–Present | Radical Functionalization | Moderate (competing pathways) | Site-selective C–H activation bypassing prehalogenation |
2020–Present | Photoredox Catalysis | High (leaves bromine intact) | Mild C–H cyanation, alkylation |
Recent innovations focus on sustainability and precision:
These advances highlight the compound’s evolving role from a simple building block to a sophisticated template for complexity-generating transformations in medicinal chemistry and materials science.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7